2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid
Description
2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid is a bicyclic carboxylic acid derivative featuring a cyclohex-3-ene ring substituted at the 6-position with a carboxymethyl group (-CH₂COOH) and an additional acetic acid moiety (-CH₂COOH) at the 2-position. Its molecular formula is C₁₀H₁₂O₄ (molecular weight: 214.2 g/mol).
Properties
CAS No. |
25886-62-8 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[6-(carboxymethyl)cyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-2,7-8H,3-6H2,(H,11,12)(H,13,14) |
InChI Key |
RCTJDCIDPNXVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent carboxylation and acetic acid addition steps are carried out under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues with Cyclohexene Carboxylic Acid Scaffolds
(a) 6-((3-Chloro-2-methylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic Acid (CAS 196934-80-2)
- Structure : Cyclohex-3-ene ring with a carboxylic acid group at position 1 and a 3-chloro-2-methylphenyl carbamoyl group at position 4.
- Acidity: Single carboxylic acid group reduces water solubility compared to the dual -COOH groups in the target compound .
(b) 6-Carbamoylcyclohex-3-ene-1-carboxylic Acid (CAS 2028-12-8)
- Structure : Cyclohex-3-ene with carboxylic acid (position 1) and carbamoyl (position 6).
- Key Differences :
Non-Cyclohexene Derivatives with Carboxylic Acid Functionality
(a) Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Structure: Cyclohexane ring with aminomethyl (-CH₂NH₂) and acetic acid groups.
- Key Differences: Ring Saturation: Gabapentin’s cyclohexane ring lacks the double bond, reducing conformational flexibility compared to the cyclohexene-based target compound. Bioactivity: Gabapentin is a γ-aminobutyric acid (GABA) analog used clinically for neuropathic pain, whereas the target compound’s biological activity remains unexplored .
(b) 2-(5-Hydroxy-1H-indol-3-yl)acetic Acid
- Structure : Indole ring with a hydroxyl group (position 5) and acetic acid side chain (position 3).
- Key Differences :
Physicochemical and Functional Comparison
Biological Activity
2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid includes a cyclohexene ring with a carboxymethyl substituent. Its chemical formula is . The compound's unique structure contributes to its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid exhibit significant antimicrobial properties. For instance, studies have shown that small molecular weight bioactive compounds derived from microbial sources possess dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer potential of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid has been explored in various studies. In vitro assays revealed that this compound can inhibit the proliferation of cancer cell lines, such as prostate cancer cells, with efficacy comparable to standard chemotherapeutic agents like cisplatin .
Case Study: Prostate Cancer Cell Line (PC3)
A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µg/mL. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer. Compounds with structural similarities to 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid have shown promising anti-inflammatory properties. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 65% |
| IL-6 | 50% |
The biological activities of 2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid may be attributed to several mechanisms:
- Modulation of Signaling Pathways: The compound may interfere with key signaling pathways involved in inflammation and cancer progression.
- Direct Interaction with Cellular Targets: It could bind to specific proteins or enzymes, altering their activity and leading to therapeutic effects.
- Induction of Oxidative Stress: Some studies suggest that the compound may induce oxidative stress in cancer cells, promoting apoptosis.
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